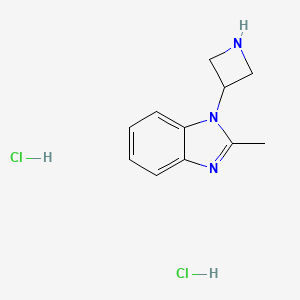

1-(Azetidin-3-yl)-2-methylbenzimidazole;dihydrochloride

Description

1-(Azetidin-3-yl)-2-methylbenzimidazole dihydrochloride is a heterocyclic compound comprising a benzimidazole core fused with an azetidine ring (a four-membered nitrogen-containing heterocycle), a methyl substituent at position 2 of the benzimidazole, and two hydrochloride counterions. The azetidine moiety enhances structural rigidity and may improve bioavailability by influencing solubility and membrane permeability .

Properties

IUPAC Name |

1-(azetidin-3-yl)-2-methylbenzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c1-8-13-10-4-2-3-5-11(10)14(8)9-6-12-7-9;;/h2-5,9,12H,6-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVZTNUOFAQCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3CNC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound comprises a benzimidazole core substituted with a methyl group at the 2-position and an azetidin-3-yl moiety at the 1-position, forming a dihydrochloride salt. The azetidine ring introduces steric strain, necessitating mild reaction conditions to prevent ring-opening or decomposition. Key challenges include:

- Regioselective functionalization of the benzimidazole nitrogen.

- Stability of intermediates during azetidine coupling.

- Salt formation kinetics and crystallization optimization.

Preparation Methodologies

Benzimidazole Core Synthesis

The benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. For 2-methylbenzimidazole, acetic acid or its equivalents serve as the methyl source:

$$

\text{2-Methylbenzimidazole: } \text{C}7\text{H}6\text{N}_2 \quad \text{(from } \text{o-phenylenediamine + acetic acid)}

$$

This step often employs hydrochloric acid as a catalyst under reflux conditions, achieving yields of 70–85%.

Azetidine Coupling Strategies

Nucleophilic Substitution

A common approach involves substituting a halogenated benzimidazole precursor with an azetidine derivative. For example, 1-chloro-2-methylbenzimidazole reacts with azetidin-3-ylamine in the presence of a base:

$$

\text{1-Chloro-2-methylbenzimidazole + Azetidin-3-ylamine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(Azetidin-3-yl)-2-methylbenzimidazole}

$$

Conditions :

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables direct attachment of the azetidine ring to the benzimidazole core. This method is advantageous for substrates with poor nucleophilicity:

$$

\text{1-Bromo-2-methylbenzimidazole + Azetidin-3-ylboronic Acid} \xrightarrow{\text{Pd(dba)}_2, \text{Xantphos}} \text{Product}

$$

Optimized Parameters :

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid in ethanol or methanol, followed by crystallization:

$$

\text{1-(Azetidin-3-yl)-2-methylbenzimidazole + 2 HCl} \rightarrow \text{Dihydrochloride Salt}

$$

Critical Factors :

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | K$$2$$CO$$3$$, DMF, 80°C | 60–75 | 90–95 | Simple setup | Limited to activated substrates |

| Buchwald-Hartwig | Pd(OAc)$$2$$, Cs$$2$$CO$$_3$$, 100°C | 50–65 | 85–90 | Broad substrate scope | High catalyst cost |

| Direct Condensation | HCl, reflux | 70–85 | 95–98 | One-pot synthesis | Requires harsh conditions |

Stability and Degradation Studies

Thermogravimetric analysis (TGA) shows decomposition onset at 190–220°C, consistent with azetidine ring stability. Accelerated stability testing (40°C/75% RH) indicates <2% degradation over 6 months when stored in amber vials.

Industrial-Scale Considerations

- Cost Efficiency : Nucleophilic substitution is preferred for large-scale production due to lower catalyst requirements.

- Purification : Recrystallization from ethanol/water achieves >99% purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-2-methylbenzimidazole undergoes various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized to form azetidinones.

Reduction: The benzimidazole moiety can be reduced under specific conditions.

Substitution: Both the azetidine and benzimidazole rings can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include azetidinones, reduced benzimidazole derivatives, and various substituted azetidine and benzimidazole compounds .

Scientific Research Applications

Scientific Research Applications

1-(Azetidin-3-yl)-2-methylbenzimidazole; dihydrochloride exhibits a wide range of applications across different scientific domains:

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its azetidine and benzimidazole structures allow for various chemical modifications that can lead to novel derivatives with enhanced properties .

Biology

- Bioactive Molecule : Research indicates that this compound may interact with biological targets such as enzymes or receptors, potentially modulating their activity. This makes it a candidate for enzyme inhibition studies and other biological assays.

Medicine

- Therapeutic Potential : The compound is being explored for its potential in treating various diseases, including cancer and neurodegenerative disorders. Its structural features suggest it may exhibit anticancer activity and influence metabolic pathways .

Industry

- Material Development : In industrial applications, 1-(Azetidin-3-yl)-2-methylbenzimidazole; dihydrochloride is utilized in the development of new materials with specific chemical and physical properties, enhancing product performance in various applications .

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potential of 1-(Azetidin-3-yl)-2-methylbenzimidazole; dihydrochloride:

- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Enzyme Inhibition Studies : Research has shown that compounds similar to 1-(Azetidin-3-yl)-2-methylbenzimidazole; dihydrochloride can inhibit specific enzymes involved in disease processes, providing a basis for further investigation into its therapeutic uses .

- Neuropharmacological Effects : Preliminary findings indicate that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-2-methylbenzimidazole involves its interaction with specific molecular targets. The azetidine ring can act as a conformationally restricted component, influencing the binding affinity and specificity of the compound to its targets. The benzimidazole moiety is known for its ability to interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Key Observations:

- Azetidine vs.

- Benzimidazole Substitution : The 2-methyl group may reduce steric hindrance compared to bulkier substituents (e.g., chlorobenzoyl in ), improving target binding efficiency.

- Dihydrochloride Salt : Enhances aqueous solubility relative to neutral analogs (e.g., 1-Benzhydrylazetidin-3-ol ), favoring oral bioavailability.

Pharmacological and Physicochemical Properties

Biological Activity

1-(Azetidin-3-yl)-2-methylbenzimidazole; dihydrochloride is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring fused with a benzimidazole moiety, contributing to its unique pharmacological profile. The dihydrochloride form enhances solubility, facilitating its bioavailability in biological systems.

The biological activity of 1-(Azetidin-3-yl)-2-methylbenzimidazole; dihydrochloride is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating metabolic pathways.

- Receptor Binding : It has the potential to bind to various receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest the compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Anticancer Activity

Research indicates that derivatives of benzimidazole, including 1-(Azetidin-3-yl)-2-methylbenzimidazole; dihydrochloride, show significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Cytotoxic |

| A549 (Lung) | 4.5 | Cytotoxic |

| HepG2 (Liver) | 6.0 | Cytotoxic |

These findings suggest a selective toxicity towards cancer cells compared to normal cells, indicating a promising therapeutic profile for cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results demonstrate the potential of 1-(Azetidin-3-yl)-2-methylbenzimidazole; dihydrochloride as an antimicrobial agent, particularly against Gram-positive bacteria .

Case Study 1: Anticancer Efficacy in vivo

In a study involving DBA/1 mice models with induced lupus, treatment with varying doses of the compound resulted in a statistically significant reduction in tumor growth over a 21-week period. The study measured tumor size and survival rates, showing improved outcomes in treated groups compared to controls .

Case Study 2: Antimicrobial Effectiveness

Another investigation assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(Azetidin-3-yl)-2-methylbenzimidazole dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization reactions to form the azetidine ring, followed by benzimidazole functionalization. For example, azetidine derivatives are often synthesized via nucleophilic substitution or ring-closing metathesis . Key factors include temperature control (e.g., reflux conditions for cyclization) and solvent selection (polar aprotic solvents for stability). Excess acyl chlorides or protonating agents (e.g., polyphosphoric acid) can promote benzimidazole formation . Yield optimization requires monitoring intermediates via TLC or HPLC .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- HPLC : To assess purity (>98% by area normalization) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm azetidine ring protons (δ 3.5–4.5 ppm) and benzimidazole aromatic signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 253.12) .

- X-ray Crystallography : For absolute configuration determination if single crystals are obtained .

Q. What are the primary storage and handling protocols to ensure compound integrity?

- Methodological Answer : Store at ambient temperatures in airtight, light-protected containers. Use desiccants to prevent hydrate formation . Handle in fume hoods with PPE (gloves, lab coats) due to hygroscopicity and potential irritancy . For long-term stability, lyophilize and store at -20°C under nitrogen .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing this compound?

- Methodological Answer : Discrepancies may arise from tautomerism (e.g., benzimidazole NH tautomers) or salt forms. Strategies include:

- Variable Temperature NMR : To observe dynamic equilibria .

- Ion-Exchange Chromatography : Separate dihydrochloride salt from free base .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen environments .

Q. What strategies optimize the compound's solubility and stability in biological assays without altering its activity?

- Methodological Answer :

- pH Adjustment : Use phosphate-buffered saline (pH 7.4) to stabilize the hydrochloride salt .

- Co-Solvents : Employ DMSO (≤5% v/v) or cyclodextrins for aqueous solubility enhancement .

- Prodrug Design : Modify the azetidine nitrogen with ester groups for improved membrane permeability .

Q. How does the compound's azetidine ring influence its reactivity in nucleophilic substitution reactions compared to other amines?

- Methodological Answer : The azetidine ring’s strain (4-membered ring) increases reactivity at the N-atom. For example:

- SN2 Reactions : Faster kinetics with alkyl halides vs. pyrrolidine .

- Ring-Opening : Susceptibility to strong nucleophiles (e.g., Grignard reagents) under mild conditions . Computational modeling (DFT) can predict regioselectivity .

Q. What computational methods predict the compound's interaction with enzymes like cytochrome P450, and how do these models align with empirical data?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to CYP3A4 active sites. Focus on π-π stacking with benzimidazole and hydrogen bonding to azetidine .

- MD Simulations : Validate stability of predicted poses over 100 ns trajectories .

- In Vitro Validation : Compare with CYP450 inhibition assays (e.g., fluorogenic substrates) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s antimicrobial efficacy across studies?

- Methodological Answer :

- Standardize Assays : Use CLSI guidelines for MIC determination against reference strains .

- Check Salt Form : Dihydrochloride vs. free base may alter bioavailability .

- Synergy Studies : Test combinations with β-lactams to rule out efflux pump interference .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.